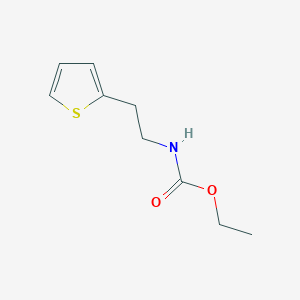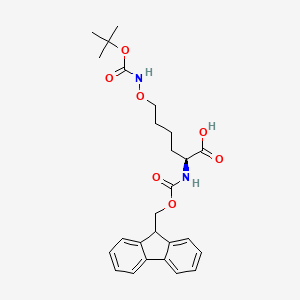
2-Acetylthio-4'-bromoacetophenone
Vue d'ensemble
Description
2-Acetylthio-4'-bromoacetophenone, also known as 2-ATBA, is a synthetic organic compound used in the synthesis of pharmaceuticals, fragrances, and other compounds. It is a colorless crystalline solid with a melting point of 102-104°C, and is soluble in organic solvents. 2-ATBA is an important intermediate for the preparation of pharmaceuticals, fragrances, and other compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for 2-Acetylthio-4'-bromoacetophenone involves the reaction of 4'-Bromoacetophenone with thioacetic acid followed by acetylation of the resulting product.
Starting Materials
4'-Bromoacetophenone, Thioacetic acid, Acetic anhydride, Sodium acetate, Sulfuric acid, Wate
Reaction
Step 1: Dissolve 4'-Bromoacetophenone (1.0 g) and thioacetic acid (1.2 g) in acetic anhydride (10 mL) and heat the mixture at 80°C for 2 hours., Step 2: Cool the reaction mixture to room temperature and add sodium acetate (1.5 g) to the mixture., Step 3: Add water (20 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL)., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product., Step 5: Dissolve the crude product in a mixture of ethanol and water (1:1) and add sulfuric acid (0.5 mL) to the solution., Step 6: Heat the mixture at reflux for 2 hours and then cool it to room temperature., Step 7: Add water (20 mL) to the mixture and extract the product with ethyl acetate (3 x 20 mL)., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the pure product.
Mécanisme D'action
The mechanism of action of 2-Acetylthio-4'-bromoacetophenone is not fully understood, but it is believed to involve the formation of a thiophenol acetal intermediate, which is then reacted with acetic anhydride to form 2-Acetylthio-4'-bromoacetophenone. The intermediate is then further reacted with the desired compound to form the desired product.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 2-Acetylthio-4'-bromoacetophenone are not well understood. However, it has been used in the synthesis of various drugs, fragrances, and other compounds, which suggests that it may have some biological activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Acetylthio-4'-bromoacetophenone in lab experiments include its availability, low cost, and ease of synthesis. The main limitation of using 2-Acetylthio-4'-bromoacetophenone is its lack of specificity, as it can react with a variety of compounds.
Orientations Futures
Future research on 2-Acetylthio-4'-bromoacetophenone could focus on understanding its mechanism of action, exploring its potential applications in the synthesis of pharmaceuticals and fragrances, and developing methods to increase its specificity. Additionally, further research could be conducted to investigate its potential effects on biochemical and physiological processes.
Applications De Recherche Scientifique
2-Acetylthio-4'-bromoacetophenone has been used in a wide range of scientific research applications, including the synthesis of pharmaceuticals, fragrances, and other compounds. It has been used as an intermediate in the synthesis of various drugs, including the antifungal drug terbinafine, the anti-inflammatory drug ibuprofen, and the antidepressant fluoxetine. It has also been used in the synthesis of fragrances, such as musk and sandalwood, and in the synthesis of other compounds, such as the anti-cancer drug docetaxel.
Propriétés
IUPAC Name |
S-[2-(4-bromophenyl)-2-oxoethyl] ethanethioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2S/c1-7(12)14-6-10(13)8-2-4-9(11)5-3-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDLBSHFEZVVVIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC(=O)C1=CC=C(C=C1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445829 | |
| Record name | Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester | |
CAS RN |
89664-76-6 | |
| Record name | Ethanethioic acid, S-[2-(4-bromophenyl)-2-oxoethyl] ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![3-(4-tert-Butoxycarbonyl-phenyl)-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester](/img/structure/B6317685.png)
![Benzyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317696.png)
![1-(((4-(Diphenylmethyl)piperazinyl)sulfonyl)methyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B6317718.png)

![Cyclohexyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317728.png)